1-azaspiro[4.5]decan-8-ol hydrochloride
Description
Significance of Spirocyclic Systems in Contemporary Medicinal Chemistry Research
Spirocyclic systems, defined by two rings connected through a single shared atom, are increasingly recognized as valuable scaffolds in drug discovery. tandfonline.combldpharm.com Their prominence stems from several key advantages over more traditional, planar aromatic structures. tandfonline.com The primary benefit is their inherent three-dimensionality, which allows for the precise projection of functional groups into three-dimensional space. tandfonline.com This spatial arrangement can lead to more significant and specific interactions with the complex binding sites of biological targets like proteins and enzymes. tandfonline.com
The shift from flat, sp2-hybridized carbon-rich molecules to scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3) is a notable trend in medicinal chemistry. bldpharm.comtandfonline.com A higher Fsp3 value, characteristic of spirocycles, generally correlates with improved physicochemical properties. bldpharm.comtandfonline.com These improvements can include enhanced aqueous solubility, modulated lipophilicity (logP), and greater metabolic stability, all of which are critical for the development of successful drug candidates. bldpharm.comresearchgate.net Furthermore, the rigidity of spirocyclic systems can lock the molecule into a specific, favorable conformation, which can improve efficacy and selectivity for its intended biological target. tandfonline.comresearchgate.net
| Property | Advantage in Medicinal Chemistry |
| Three-Dimensionality | Allows for precise spatial orientation of substituents to better fit complex biological binding sites. tandfonline.com |
| Increased Fsp3 Character | Correlates with improved solubility, metabolic stability, and overall clinical success rates. bldpharm.comtandfonline.com |
| Conformational Rigidity | Reduces the number of possible conformations, leading to optimized binding and potentially higher efficacy and selectivity. tandfonline.com |
| Modulation of Physicochemical Properties | Can improve key drug-like properties such as solubility, lipophilicity, and metabolic stability. bldpharm.comresearchgate.net |
| Novel Chemical Space | Provides access to unique molecular structures, offering new intellectual property opportunities. researchgate.net |
Overview of the 1-Azaspiro[4.5]decane Architecture as a Privileged Scaffold in Compound Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of biological receptor or enzyme by making targeted modifications. mdpi.com The 1-azaspiro[4.5]decane architecture is widely considered such a scaffold in medicinal chemistry. researchgate.net This structural motif is found in a variety of natural products and has been incorporated into numerous bioactive molecules and pharmaceuticals. researchgate.net
The utility of the 1-azaspiro[4.5]decane core lies in its combination of a rigid spirocyclic framework with the versatile chemistry of the embedded nitrogen atom (an amine). This allows for the systematic exploration of chemical space around a well-defined three-dimensional core. Research has shown that incorporating azaspirocycles can lead to compounds with higher solubility, increased basicity, reduced lipophilicity, and better metabolic stability compared to their non-spirocyclic piperidine (B6355638) or piperazine (B1678402) counterparts. tandfonline.com The development of synthetic methods to construct the 1-azaspiro[4.5]decane scaffold, such as through palladium-catalyzed cycloadditions, has further broadened its accessibility and application in compound library design. researchgate.net
Historical Context and Evolution of Research on Azaspiro[4.5]decan-8-ol Derivatives
While the use of spirocycles in medicinal chemistry has been known for over six decades, the focused investigation of specific scaffolds like 1-azaspiro[4.5]decane and its derivatives is a more recent development. tandfonline.com The evolution of research in this area has progressed from the synthesis of the core scaffold to the design and biological evaluation of functionalized derivatives for specific therapeutic targets.
Early interest in azaspirocycles was driven by the need to create more three-dimensional and drug-like molecules. As synthetic methodologies became more sophisticated, researchers began to explore derivatives of the 1-azaspiro[4.5]decane core. A significant area of investigation has been the development of ligands for sigma (σ) receptors, which are involved in various central nervous system functions. For instance, derivatives such as 1-oxa-8-azaspiro[4.5]decanes and 1,4-dioxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as high-affinity and selective ligands for the σ1 receptor. nih.govnih.gov
Some of these derivatives have been radiolabeled with isotopes like Fluorine-18 to create potential agents for positron emission tomography (PET) imaging, aiming to visualize σ1 receptors in the brain or in tumors. nih.govnih.gov These studies demonstrate the scaffold's utility in creating sophisticated molecular probes. The specific compound, 1-azaspiro[4.5]decan-8-ol, and its hydrochloride salts (available as both cis and trans isomers) represent key intermediates or building blocks in the synthesis of these more complex molecules. cato-chem.combldpharm.combldpharm.com The presence of the hydroxyl (-ol) group at the 8-position offers a convenient point for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships.
| Derivative Class | Research Focus | Potential Application |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Development of selective σ1 receptor ligands. nih.gov | CNS research, potential therapeutics. |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivatives | High-affinity σ1 receptor ligands with low lipophilicity. nih.gov | PET imaging agents for tumors. nih.gov |
| Radiolabeled ([¹⁸F]) azaspiro[4.5]decane derivatives | Evaluation as molecular probes for in vivo imaging. nih.govresearchgate.net | Brain and tumor imaging. nih.govresearchgate.net |
This progression highlights a classic drug discovery pathway: establishing a privileged scaffold, developing methods for its synthesis, and then creating a diverse range of derivatives to probe and modulate specific biological systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKGUWMCWRDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride and Analogous Spirocyclic Systems
Retrosynthetic Analysis of the 1-Azaspiro[4.5]decane Core
A retrosynthetic analysis of the 1-azaspiro[4.5]decane core reveals several strategic bond disconnections that can simplify the target molecule into more readily available starting materials. The key challenge in the synthesis of spirocycles is the construction of the quaternary spirocenter. researchgate.net Therefore, disconnections often focus on the bonds connected to this central carbon.
One common approach involves disconnecting one of the carbon-carbon bonds of the cyclohexane (B81311) ring adjacent to the spirocenter. This leads to a piperidine (B6355638) derivative with a side chain that can be cyclized in a subsequent step. Another strategy involves the disconnection of a carbon-nitrogen bond within the piperidine ring, which could be formed through a cyclization reaction of a precursor containing a suitably functionalized cyclohexane ring and an amino group.
A further retrosynthetic approach considers the simultaneous formation of the spirocenter, for instance, through a rearrangement reaction or a cycloaddition. The choice of the retrosynthetic pathway is often dictated by the desired substitution pattern on the rings and the stereochemical outcome required.
Classical Synthetic Routes to 1-Azaspiro[4.5]decan-8-ol and its Hydrochloride Salt
The classical synthesis of 1-azaspiro[4.5]decan-8-ol and its subsequent conversion to the hydrochloride salt involves a variety of established organic reactions. These methods are often multi-step processes that focus on the careful construction of the bicyclic system.
Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation within the Spiro System
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of the 1-azaspiro[4.5]decane framework. scirp.orgmit.edu Intramolecular reactions are frequently employed to construct the spirocyclic system, as they can be more efficient than intermolecular approaches for forming sterically congested centers. scripps.edu
Table 1: Key Bond-Forming Reactions in Spirocycle Synthesis
| Reaction Type | Description | Catalyst/Reagent Examples |
| Intramolecular Michael Addition | Formation of a C-C bond by the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. | Strong bases (e.g., LDA, NaH) |
| Intramolecular Alkylation | Cyclization via nucleophilic substitution, where a nitrogen or carbon nucleophile displaces a leaving group. | Palladium catalysts, phase-transfer catalysts |
| Reductive Amination | Formation of a C-N bond through the reaction of a ketone or aldehyde with an amine, followed by reduction. | NaBH(OAc)₃, H₂/Pd-C |
| Pictet-Spengler Reaction | A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization. | Protic or Lewis acids |
The final step in the synthesis, the formation of the hydrochloride salt, is typically achieved by treating the free base of 1-azaspiro[4.5]decan-8-ol with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol.
Enantioselective and Diastereoselective Synthesis Approaches for 1-Azaspiro[4.5]decan-8-ol Stereoisomers
Due to the presence of stereocenters, including the spirocyclic carbon, 1-azaspiro[4.5]decan-8-ol can exist as multiple stereoisomers. The development of enantioselective and diastereoselective synthetic routes is therefore of high importance. researchgate.net Asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions are common strategies to achieve high stereoselectivity.
For instance, asymmetric hydrogenation or transfer hydrogenation of a ketone precursor can establish the stereochemistry at the 8-position. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are often employed for this purpose. The diastereoselectivity of the cyclization step can be influenced by the existing stereocenters in the acyclic precursor, directing the formation of one diastereomer over another.
Racemic Synthetic Pathways and Subsequent Resolution Techniques for Chiral Purity Enhancement
In cases where a stereoselective synthesis is not readily achievable, racemic mixtures of 1-azaspiro[4.5]decan-8-ol can be prepared. researchgate.net The separation of the enantiomers can then be accomplished through classical resolution techniques. This often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salts can then be separated by fractional crystallization, followed by the liberation of the enantiomerically pure amine.
Alternatively, chiral chromatography, using a chiral stationary phase, can be employed for the analytical or preparative separation of the enantiomers.
Advanced Synthetic Strategies for Complex 1-Azaspiro[4.5]decan-8-ol Derivatives
Modern synthetic chemistry offers advanced methodologies for the construction of complex spirocyclic systems, including derivatives of 1-azaspiro[4.5]decan-8-ol. These techniques can offer advantages in terms of efficiency, scalability, and access to novel chemical space.
Application of Flow Chemistry in Continuous Synthesis Processes
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering benefits such as improved safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.com The continuous nature of flow processes can be particularly advantageous for multi-step syntheses. goflow.at
A continuous three-step flow process has been described for the formation and reduction of an azide (B81097) intermediate in the synthesis of a related 1-oxa-8-azaspiro[4.5]decan-3-amine, demonstrating the feasibility of applying this technology to the production of spirocyclic amines. vapourtec.com Such a process could be adapted for the synthesis of 1-azaspiro[4.5]decan-8-ol, potentially leading to a more efficient and scalable manufacturing route.
Table 2: Comparison of Batch vs. Flow Synthesis
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Scale | Limited by vessel size | Scalable by extending run time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, inherently safer |
| Process Control | Manual or semi-automated | Fully automated, precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
The application of flow chemistry, potentially in combination with other advanced technologies like biocatalysis, holds significant promise for the future synthesis of complex 1-azaspiro[4.5]decan-8-ol derivatives. vapourtec.com
Biocatalytic Approaches, including Transaminase Technology, for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful strategy for the synthesis of chiral amines, offering high stereoselectivity under mild reaction conditions. researchgate.net Transaminase (TA) enzymes, in particular, are valuable biocatalysts for producing optically pure amines from their corresponding ketones through asymmetric synthesis. nih.gov This technology is highly relevant for producing chiral spirocyclic amines, which are key structural motifs in many pharmaceuticals. acs.orgvapourtec.com The application of transaminases can circumvent the need for chiral auxiliaries or resolutions, providing direct access to desired enantiomers. nih.gov
The utility of transaminase chemistry has been demonstrated in the synthesis of key spirocyclic intermediates, such as Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine. acs.orgvapourtec.com In such syntheses, a prochiral ketone precursor is stereoselectively aminated using a transaminase enzyme. nih.gov The process typically involves screening a panel of different transaminases to identify an enzyme with high activity and selectivity for the specific spirocyclic ketone substrate. nih.gov Reaction conditions such as temperature, pH, co-solvent, and amine donor concentration are optimized to maximize conversion and enantiomeric excess. doi.org For example, in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, optimization studies identified ideal conditions for temperature, pH, and co-solvent concentration to achieve high conversion rates. doi.org
Recent advancements have focused on overcoming challenges such as substrate inhibition and unfavorable reaction equilibria. nih.gov Methodologies like in-situ product removal or using organic solvents where the amine donor is more effective have been developed to drive reactions to completion. researchgate.net These approaches have enabled the production of structurally complex chiral amines, which are difficult to access through traditional chemical methods, on a scale sufficient for medicinal chemistry programs. nih.govacs.org
| Parameter | Condition Range Tested | Observation/Outcome | Source |
|---|---|---|---|
| Temperature | 30°C, 35°C, 40°C | Optimal conversion achieved at a specific temperature within this range. | doi.org |
| pH | 7.0, 7.5, 8.0, 8.5 (Potassium Phosphate Buffer) | Reaction conversion is sensitive to pH, with optimal performance typically found around pH 8.0. | doi.org |
| Co-solvent | 2% - 10% DMSO | The percentage of dimethylsulfoxide (DMSO) as a co-solvent affects substrate solubility and enzyme activity. | doi.org |
| Substrate Loading | 10, 25, 50 mg/mL | Higher substrate concentrations can be achieved while maintaining high conversion rates through process optimization. | doi.org |
Microwave-Assisted Synthesis Techniques for Expedited Reaction Kinetics
Microwave-assisted organic synthesis has become a cornerstone technique for accelerating the development of complex molecular architectures, including spirocyclic systems. rsc.orgrsc.org This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved product yields, and enhanced regioselectivity. nih.govelsevierpure.combenthamdirect.com The rapid and uniform heating provided by microwave irradiation can drive reactions to completion in minutes, whereas conventional methods might require hours or even days. arkat-usa.org
The synthesis of various spiro heterocycles, such as 1,4,8-triazaspiro[4.5]decan-2-ones, has been significantly improved using microwave irradiation. arkat-usa.orgresearchgate.net For instance, the formation of a spiroimidazolidinone system, a key step in the synthesis of these compounds, was considerably accelerated compared to classical heating procedures. researchgate.net In one study, a reaction that took 10 days at 80°C using an oil bath was completed in a much shorter time frame with higher yields when performed in a microwave reactor. arkat-usa.org This efficiency is particularly valuable in the construction of compound libraries for drug discovery. rsc.org
Microwave-assisted multicomponent reactions (MCRs) are especially powerful for building spiro frameworks. rsc.orgrsc.org These reactions allow for the assembly of complex molecules from simple, readily available starting materials in a single step, which aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov The application of microwaves in MCRs for synthesizing spirooxindoles and other spiro derivatives has demonstrated broad functional group compatibility under mild conditions. rsc.org
| Compound Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Source |
|---|---|---|---|---|---|
| Spiro-isoquinoline derivatives | 5 hours | 42-48% | 15 minutes | 81-85% | nih.gov |
| 1,4,8-triazaspiro[4.5]decan-2-ones | 24 hours - 10 days | Satisfactory | Considerably shorter | Improved | arkat-usa.org |
Precursor Chemistry and Intermediate Transformations in the Synthesis of 1-Azaspiro[4.5]decan-8-ol Hydrochloride
Functional Group Interconversions and Protecting Group Strategies
The synthesis of complex molecules like this compound invariably requires a strategic sequence of functional group interconversions (FGIs) and the use of protecting groups. ub.edufiveable.me FGIs are fundamental reactions that transform one functional group into another, such as the conversion of an alcohol to a halide or the reduction of an azide to an amine. vanderbilt.edu These transformations are essential for building the molecular backbone and introducing the necessary reactivity at specific steps in the synthetic pathway.
Protecting groups are crucial for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic step. jocpr.comorganic-chemistry.org In the context of synthesizing an azaspirocycle, the amine functionality is often protected to reduce its nucleophilicity. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines. masterorganicchemistry.com Common examples include the tert-butyloxycarbonyl (Boc) group, which is installed using Boc anhydride (B1165640) and removed under acidic conditions (e.g., trifluoroacetic acid), and the carboxybenzyl (Cbz) group, which is typically cleaved by catalytic hydrogenation. masterorganicchemistry.com The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps. organic-chemistry.org An effective synthesis often employs an orthogonal protecting group strategy, where multiple protecting groups are used that can be removed selectively under different conditions, allowing for precise control over the synthetic sequence. jocpr.comorganic-chemistry.org
Formation of Key Spirocyclic Precursors, such as 1,4-Dioxaspiro[4.5]decane derivatives
The construction of the 1-azaspiro[4.5]decane core often begins with a readily available and symmetrically substituted cyclohexane precursor. A key intermediate in this process is 1,4-dioxaspiro[4.5]decan-8-one, which is derived from cyclohexane-1,4-dione. researchgate.net This compound serves as a bifunctional synthetic intermediate where one ketone is masked as a ketal (an ethylene (B1197577) acetal), allowing for selective chemistry to be performed on the remaining free ketone. researchgate.netnist.gov
The synthesis of 1,4-dioxaspiro[4.5]decan-8-one typically involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net Alternatively, it can be prepared through the controlled ketalization of cyclohexane-1,4-dione with ethylene glycol. researchgate.net This protection strategy is vital for subsequent steps, such as a reductive amination reaction at the C-8 position to introduce the nitrogen atom required for the azaspirocyclic ring system. Once the nitrogen is incorporated and the pyrrolidine (B122466) ring is formed, the ketal protecting group can be removed under acidic conditions to reveal the hydroxyl group at the C-8 position, leading to the 1-azaspiro[4.5]decan-8-ol core structure. Derivatives of 1,4-dioxaspiro[4.5]decane have been widely used in the synthesis of various biologically active spiro compounds. unimore.itnih.gov
Salt Formation and Purification Methods for Hydrochloride Derivatives
The final step in the synthesis of many amine-containing active pharmaceutical ingredients is the formation of a salt to improve properties such as solubility, stability, and ease of handling. nih.gov For a basic compound like 1-azaspiro[4.5]decan-8-ol, conversion to its hydrochloride salt is a common and effective strategy.
The salt formation process typically involves dissolving the free base form of the amine in a suitable anhydrous organic solvent, such as dichloromethane (B109758) or diethyl ether. nih.gov Anhydrous hydrochloric acid, often as a solution in an organic solvent like ether, is then added dropwise to the stirred solution of the free base. nih.gov The formation of the hydrochloride salt is usually indicated by the precipitation of a solid from the reaction mixture. The reaction is monitored until all the starting material is consumed. The resulting solid product is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting material or impurities, and dried under vacuum to yield the pure hydrochloride salt. nih.gov The formation and purity of the salt are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and, in some cases, X-ray crystallography. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine |
| 1,4,8-triazaspiro[4.5]decan-2-ones |
| Spirooxindoles |
| tert-butyloxycarbonyl (Boc) anhydride |
| Trifluoroacetic acid |
| 1,4-dioxaspiro[4.5]decan-8-one |
| Cyclohexane-1,4-dione |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane |
| Ethylene glycol |
| Dichloromethane |
| Diethyl ether |
| Hydrochloric acid |
| Dimethylsulfoxide (DMSO) |
Structure Activity Relationship Sar Studies of 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride Analogues
Rational Design and Combinatorial Synthesis of Derivatives for SAR Exploration
The rational design of analogues of 1-azaspiro[4.5]decan-8-ol is often guided by the structure of a known active compound or a hypothesized binding mode at a biological target. For instance, in the development of muscarinic agonists, the 1-oxa-8-azaspiro[4.5]decane skeleton was designed by incorporating the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into an 8-azaspiro[4.5]decane framework. This strategic design choice aimed to mimic the spatial and electronic arrangement of a known pharmacophore to achieve the desired biological activity. nih.gov
Combinatorial synthesis approaches can be employed to generate a library of diverse derivatives for high-throughput screening. This methodology allows for the rapid assembly of a multitude of analogues by systematically varying substituents at different positions of the 1-azaspiro[4.5]decane core. While specific combinatorial libraries for 1-azaspiro[4.5]decan-8-ol are not extensively detailed in the available literature, the synthesis of related spirocyclic compounds, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, showcases the synthetic strategies that can be adapted. nih.gov These syntheses often involve multi-step sequences that allow for the introduction of various functional groups on the piperidine (B6355638) nitrogen and the cyclopentane (B165970) ring, facilitating a comprehensive exploration of the chemical space around the core scaffold.
Impact of Substituent Variations on the 1-Azaspiro[4.5]decane Core
The biological activity of 1-azaspiro[4.5]decan-8-ol analogues is profoundly influenced by the nature and position of substituents on the spirocyclic framework. Modifications at the hydroxyl group, the piperidine nitrogen, and the cyclopentane ring, as well as alterations to the core spirocyclic system itself, have been shown to be critical determinants of potency and selectivity.
While specific studies detailing the esterification and etherification of the 8-hydroxyl group of 1-azaspiro[4.5]decan-8-ol are not prevalent in the reviewed literature, the principles of SAR suggest that such modifications would significantly impact the compound's properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its modification would alter these interactions with a target protein.
Esterification would introduce a carbonyl group and a variable alkyl or aryl chain, which could influence lipophilicity, metabolic stability, and steric interactions within a binding pocket. Etherification would replace the polar hydroxyl group with a less polar ether linkage, which could also modulate lipophilicity and hydrogen bonding capacity. The impact of these changes would be highly dependent on the specific requirements of the biological target.
Substitutions on the piperidine nitrogen (N-1) of the 1-azaspiro[4.5]decane core are a common strategy for modulating pharmacological activity. In studies of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, the introduction of various substituents at the 8-position (equivalent to the N-1 position in 1-azaspiro[4.5]decan-8-ol) was found to be crucial for antihypertensive activity. For example, the introduction of a 2-(3-indolyl)ethyl group at this position yielded compounds with significant α-adrenergic blocking activity. nih.gov
Similarly, in a series of 8-azaspiro[4.5]decane-7,9-dione analogues of buspirone (B1668070), the nature of the substituent on the piperidine nitrogen was critical for 5-HT1A receptor binding. The replacement of the pyrimidinylpiperazine moiety of buspirone with a 4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl group resulted in a compound with an equipotent 5-HT1A receptor affinity and a similar functional profile, highlighting the importance of a basic nitrogen atom and a terminal bulky group for receptor interaction.
Modifications to the cyclopentane ring can also influence activity. In the case of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, substitutions on the tetrahydrofuran ring (analogous to the cyclopentane ring) led to significant changes in receptor affinity and selectivity. For instance, the introduction of a 2-ethyl or a 3-methylene group resulted in compounds with a preferential affinity for M1 over M2 muscarinic receptors. nih.gov These findings suggest that the size and nature of substituents on the cyclopentane ring of 1-azaspiro[4.5]decan-8-ol would likely play a significant role in modulating its biological profile.
Altering the composition of the spirocyclic core by changing ring sizes or introducing different heteroatoms can lead to profound changes in the pharmacological properties of the resulting analogues.
The replacement of the cyclopentane ring of 1-azaspiro[4.5]decan-8-ol with a tetrahydrofuran ring to give 1-oxa-8-azaspiro[4.5]decane derivatives has been a fruitful strategy in the search for M1 muscarinic agonists. nih.gov This modification, inspired by the structure of muscarone, led to compounds with high affinity for muscarinic receptors. Further exploration within this series, such as the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, demonstrated that the alteration of the methyl group at the N-2 position could increase the selectivity for M1 over M2 receptors, although this sometimes resulted in a loss of agonist activity.
The introduction of additional nitrogen atoms, as seen in 1,4,8-triazaspiro[4.5]decan-2-one derivatives, has been explored for the development of mitochondrial permeability transition pore (mPTP) inhibitors. nih.gov These studies underscore the importance of the precise placement of heteroatoms within the spirocyclic framework for achieving a desired biological effect. Modeling studies of these compounds suggested a binding site at the interface between the c8-ring and subunit a of ATP synthase, rationalizing the observed SAR. nih.gov
The following table summarizes the impact of various structural modifications on the biological activity of azaspiro[4.5]decane analogues based on findings from related compound series.
| Modification Site | Modification Example | Observed Effect on Activity | Compound Series | Reference |
| Piperidine Nitrogen | 2-(3-indolyl)ethyl substitution | α-adrenergic blocking activity | 1-oxa-3,8-diazaspiro[4.5]decan-2-ones | nih.gov |
| Piperidine Nitrogen | 4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl substitution | Maintained 5-HT1A receptor affinity | 8-azaspiro[4.5]decane-7,9-diones | |
| Cyclopentane Analogue | 2-ethyl or 3-methylene substitution | Preferential M1 over M2 receptor affinity | 1-oxa-8-azaspiro[4.5]decanes | nih.gov |
| Spirocyclic Core | Replacement of CH2 with O (1-oxa) | M1 muscarinic agonism | 1-oxa-8-azaspiro[4.5]decanes | nih.gov |
| Spirocyclic Core | Introduction of additional N atoms (1,4,8-triaza) | mPTP inhibition | 1,4,8-triazaspiro[4.5]decan-2-ones | nih.gov |
Pharmacophore Modeling and Structural Requirements for Target Engagement
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For analogues of 1-azaspiro[4.5]decan-8-ol, a pharmacophore model would likely include:
A hydrogen bond donor/acceptor feature corresponding to the 8-hydroxyl group.
A positive ionizable feature associated with the protonated piperidine nitrogen, which is crucial for forming ionic interactions with acidic residues in a binding site.
A hydrophobic region defined by the carbocyclic cyclopentane ring.
The spatial relationship between these features is critical for proper alignment and binding to the target. For instance, in the context of muscarinic agonists, the distance and orientation between the cationic nitrogen and the hydrogen-bonding feature are key determinants of activity.
Structure-based pharmacophore models can be generated if the three-dimensional structure of the target protein is known. These models can then be used for virtual screening of compound libraries to identify new potential ligands. Ligand-based models, on the other hand, are developed by aligning a set of known active molecules and extracting their common chemical features.
In the study of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors, molecular modeling was instrumental in rationalizing the observed SAR by identifying a potential binding site and mode. nih.gov This demonstrates the utility of computational approaches in understanding the structural requirements for target engagement and in guiding the design of more potent and selective analogues.
Pharmacological Investigations of 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride and Its Analogues
Receptor Binding and Ligand-Target Interactions
The pharmacological profile of a compound is fundamentally defined by its binding affinity and selectivity for various biological targets. For analogues of 1-azaspiro[4.5]decane, extensive research has been conducted to characterize these interactions, which are crucial for determining their potential therapeutic applications and off-target effects.
The binding affinity, often expressed as the inhibition constant (K_i), quantifies the strength of the interaction between a ligand and a receptor. A lower K_i value signifies a higher binding affinity. Studies on various 1-azaspiro[4.5]decane analogues have revealed high affinities for a range of targets, including sigma receptors, muscarinic receptors, and opioid receptors. nih.govnih.govnih.govnih.gov
For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for sigma-1 (σ₁) receptors, with K_i values ranging from 0.47 to 12.1 nM. nih.gov One specific analogue, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, showed a high affinity for σ₁ receptors with a K_i of 5.4 ± 0.4 nM. nih.gov
Selectivity, the degree to which a compound binds to a specific target over others, is a critical factor in drug development. The aforementioned 1-oxa-8-azaspiro[4.5]decane derivatives exhibited moderate selectivity over sigma-2 (σ₂) receptors, with selectivity ratios (K_i(σ₂)/ K_i(σ₁)) ranging from 2 to 44. nih.gov The 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane analogue displayed a 30-fold selectivity for σ₁ over σ₂ receptors and a 1404-fold selectivity over the vesicular acetylcholine (B1216132) transporter. nih.gov
Other structural analogues have been developed for different targets. A series of 1-oxa-8-azaspiro[4.5]decanes were found to have a preferential affinity for M1 muscarinic receptors over M2 receptors. nih.gov Furthermore, 8-(heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones were evaluated for their activity at opioid (mu, delta, kappa) and opioid receptor like-1 (ORL-1) receptors, with some substitutions leading to enhanced affinity for the mu-opioid receptor. nih.gov Another analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was found to be an equipotent ligand for the 5-HT1A receptor when compared to buspirone (B1668070). nih.gov
Table 1: Binding Affinities and Selectivity of 1-Azaspiro[4.5]decane Analogues
| Compound Class | Target(s) | K_i / IC_50 | Selectivity Profile |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | σ₁ Receptors | 0.47 - 12.1 nM | 2 to 44-fold selective over σ₂ receptors |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ₁ Receptor | 5.4 ± 0.4 nM | 30-fold selective over σ₂ receptors; 1404-fold over VAChT |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | M1 Muscarinic Receptors | Not specified | Preferential affinity for M1 over M2 receptors |
| 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones | Opioid Receptors | Not specified | Enhanced affinity for μ-opioid receptor with certain substitutions |
Radioligand binding assays are a common and powerful technique used to determine the affinity and selectivity of compounds for their biological targets. This methodology involves using a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest.
In the study of 1-azaspiro[4.5]decane analogues, competitive binding assays are frequently employed. researchgate.net In this setup, the ability of an unlabeled test compound (the analogue) to displace a known radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation. For instance, the affinity of sigma-1 receptor ligands was assessed using radioligand saturation and competition binding of [³H]-(+)-pentazocine to cell membranes. researchgate.net These assays are critical for the initial screening and characterization of new chemical entities, providing quantitative data on ligand-receptor interactions. nih.gov
Specificity refers to a ligand's ability to bind exclusively to its intended target. The binding of a therapeutic agent to proteins other than its primary target is known as off-target binding. nih.gov This phenomenon is a significant consideration in drug development, as it can lead to unforeseen side effects or, in some cases, provide opportunities for drug repositioning. nih.gov
A quantitative investigation of protein-ligand interactions is crucial to understanding the potential physiological consequences of off-target binding. nih.gov For 1-azaspiro[4.5]decane analogues, assessing the selectivity profile is a key step in characterization. For example, while certain analogues show high affinity for the σ₁ receptor, their affinity for the σ₂ subtype and other receptors, like the vesicular acetylcholine transporter, is also measured to establish a selectivity index. nih.gov A high selectivity index is generally desirable to minimize the potential for off-target effects. The systematic evaluation of binding against a panel of different receptors and enzymes helps to build a comprehensive specificity profile, guiding further development and predicting potential clinical outcomes.
In Vitro Biological Activity Profiling
Following the characterization of binding affinities, the next step is to determine the functional consequences of these interactions through in vitro biological activity profiling. This involves using cellular and disease-specific models to assess a compound's efficacy and mechanism of action.
Cellular assays provide insights into how a compound affects cellular functions. For analogues of 1-azaspiro[4.5]decane, a variety of functional activities have been reported.
Receptor Activation/Antagonism: Certain 1-oxa-8-azaspiro[4.5]decane derivatives, which bind to M1 muscarinic receptors, were shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity. nih.gov Other studies have investigated sigma-1 receptor antagonists, which can reduce cellular metabolic activity and modulate calcium signaling. researchgate.net
Enzyme Inhibition: A derivative of 2,8-diazaspiro[4.5]decan-1-one was identified as a potent dual inhibitor of TYK2 and JAK1 kinases, with IC₅₀ values of 6 nM and 37 nM, respectively. nih.gov Another analogue, 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), was identified as a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. researchgate.net Additionally, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP). nih.gov
Cytokine Modulation: The potent anti-inflammatory effects of the dual TYK2/JAK1 inhibitor were found to be mediated by regulating the expression of related genes and modulating the formation of Th1, Th2, and Th17 cells, which are key players in the immune response. nih.gov
To evaluate the therapeutic potential of these compounds, their efficacy is tested in preclinical in vitro models that mimic specific diseases.
Cancer Cell Lines: Analogues of 1-azaspiro[4.5]decane have shown promise in oncology. Sigma-1 receptor ligands have been evaluated in cancer cell lines like the human breast cancer cell line MDA-MB-468. researchgate.net Furthermore, PET imaging using a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative demonstrated high accumulation in human carcinoma and melanoma tumor xenograft models, which was significantly reduced by treatment with the sigma receptor antagonist haloperidol. nih.gov A separate series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.gov
Inflammatory Cell Models: A 2,8-diazaspiro[4.5]decan-1-one derivative, acting as a TYK2/JAK1 inhibitor, demonstrated potent anti-inflammatory efficacy in models of acute ulcerative colitis. nih.gov
Cardioprotection Models: In an in vitro model of hypoxia/reoxygenation, a 1,4,8-triazaspiro[4.5]decan-2-one derivative that inhibits the mPTP was shown to counteract the death of cardiomyocytes. nih.gov
Table 2: In Vitro Biological Activities of 1-Azaspiro[4.5]decane Analogues
| Compound Class | Biological Activity | In Vitro Model |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | M1 muscarinic receptor partial agonism | Rat hippocampal slices |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | TYK2/JAK1 kinase inhibition | Acute ulcerative colitis models |
| 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | mPTP opening inhibition | Cardiomyocyte hypoxia/reoxygenation model |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivative | σ₁ receptor-specific binding | Human carcinoma and melanoma cell lines |
Selectivity Studies in Diverse Biological Systems
Selectivity is a critical attribute for any therapeutic agent, as it minimizes off-target effects and enhances the safety profile. Analogues of 1-azaspiro[4.5]decan-8-ol have been evaluated against various biological targets, demonstrating a range of selectivity profiles.
For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed for their affinity towards M1 and M2 muscarinic receptors. nih.gov While the initial compound, 2,8-dimethyl-1-oxa-8-azaspiro nih.govsci-hub.stdecan-3-one, showed potent but non-selective muscarinic activity, subsequent modifications led to analogues with preferential affinity for M1 receptors. nih.gov This selectivity is crucial for developing treatments for conditions like Alzheimer's disease, where M1 agonism is a key therapeutic strategy. nih.gov
In the realm of cancer therapy, derivatives of 2-oxa-8-azaspiro[4.5]decane have been identified as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase. nih.govnih.gov One such analogue demonstrated high potency and selectivity, which is vital for targeting the MAPK signaling pathway implicated in various cancers. nih.govnih.gov
Furthermore, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2/JAK1 kinases. nih.gov One compound from this series exhibited excellent potency for TYK2 and JAK1 with significant selectivity over JAK2, highlighting its potential for treating inflammatory bowel disease with a reduced risk of side effects associated with broader JAK inhibition. nih.gov
The selectivity of these analogues is summarized in the table below:
| Compound Class | Target(s) | Selectivity Profile | Potential Therapeutic Area |
| 1-Oxa-8-azaspiro[4.5]decanes | M1/M2 Muscarinic Receptors | Preferential for M1 receptors | Alzheimer's Disease |
| 2-Oxa-8-azaspiro[4.5]decanes | SHP2 | Potent and selective allosteric inhibition | Cancer |
| 2,8-Diazaspiro[4.5]decan-1-ones | TYK2/JAK1/JAK2 Kinases | Selective dual inhibition of TYK2/JAK1 over JAK2 | Inflammatory Bowel Disease |
Preclinical Mechanism of Action Studies
Understanding the mechanism of action is fundamental to the development of new drugs. Preclinical studies on 1-azaspiro[4.5]decan-8-ol analogues have shed light on their molecular interactions and effects on cellular pathways.
Analogues of 1-azaspiro[4.5]decan-8-ol have been shown to modulate key intracellular signaling pathways. For example, the SHP2 inhibiting analogues function by stabilizing the auto-inhibited conformation of the SHP2 protein. nih.govnih.gov SHP2 is a critical regulator of the MAPK signaling pathway, and its inhibition can suppress the proliferation of cancer cells. nih.govnih.govresearchgate.net The binding of the inhibitor to an allosteric site prevents the protein from adopting its active conformation, thereby blocking downstream signaling. nih.govnih.gov
The TYK2/JAK1 inhibiting 2,8-diazaspiro[4.5]decan-1-one derivatives exert their anti-inflammatory effects by regulating the expression of genes controlled by these kinases and by modulating the differentiation of T helper cells (Th1, Th2, and Th17), which are crucial in the inflammatory response. nih.gov
The molecular interaction mechanisms of these analogues have been investigated through various preclinical models, revealing their potential as inhibitors of several key enzymes.
SHP2 Inhibition: Co-crystal structures of SHP2 in complex with an analogue, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one, have provided detailed insights into its allosteric inhibition. nih.govnih.gov The inhibitor binds to a pocket located between the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited state of the enzyme. nih.govnih.gov This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. nih.govnih.gov The development of small-molecule inhibitors of SHP2 is a promising therapeutic strategy for cancers with mutations in the RAS/MAPK pathway. researchgate.netmdpi.com
DprE1 Inhibition: The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs. nih.govsci-hub.stnih.gov While a direct link to 1-azaspiro[4.5]decan-8-ol hydrochloride is not established, the broader class of azaspiro compounds has been explored for various therapeutic targets. The inhibition of DprE1 can occur through both covalent and non-covalent mechanisms, leading to the disruption of arabinogalactan (B145846) and lipoarabinomannan synthesis, essential components of the mycobacterial cell wall. nih.govresearchgate.net
The following table summarizes the inhibitory activities of some azaspiro[4.5]decane analogues:
| Compound Analogue Class | Target Enzyme | Mechanism of Inhibition |
| 2-Oxa-8-azaspiro[4.5]decanes | SHP2 | Allosteric inhibition |
| Azaindole derivatives (as a reference for DprE1) | DprE1 | Covalent or non-covalent inhibition |
The study of structure-activity relationships (SAR) and structure-mechanism relationships is crucial for the rational design of more potent and selective inhibitors. rsc.org For the SHP2 allosteric inhibitors based on the 2-oxa-8-azaspiro[4.5]decane scaffold, co-crystal structures have been instrumental. nih.govnih.gov A comparison between a highly potent inhibitor and a less active analogue revealed that the more potent compound forms a greater number of polar contacts within the allosteric binding pocket of SHP2. nih.gov This detailed structural information provides a roadmap for designing future generations of SHP2 inhibitors with improved pharmacological properties. nih.govnih.gov
In the case of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications of the lead compound led to the identification of key structural features responsible for M1 selectivity. nih.gov For example, the introduction of a 2-ethyl or a 3-methylene group enhanced the affinity for M1 over M2 receptors. nih.gov The determination of the absolute configuration of the active enantiomer further elucidated the stereochemical requirements for potent M1 agonism. nih.gov
Computational Chemistry and Molecular Modeling of 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride
Molecular Docking Simulations for Prediction of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a protein.
Active Site Analysis and Binding Pose Prediction
To initiate a molecular docking study of 1-azaspiro[4.5]decan-8-ol hydrochloride, a specific protein target would first need to be identified based on preliminary biological screening or by analogy to structurally similar compounds. For instance, various azaspiro[4.5]decane derivatives have been investigated as ligands for muscarinic acetylcholine (B1216132) receptors and sigma receptors.
Once a target receptor is chosen, the three-dimensional structure of the protein, typically obtained from the Protein Data Bank (PDB), is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site. The structure of this compound would be built and optimized using computational chemistry software.
Docking algorithms would then be used to generate a series of possible binding poses of the ligand within the receptor's active site. These poses are scored based on a function that estimates the binding affinity. The results would provide a prediction of the most stable binding orientation of the compound.
Identification of Key Amino Acid Residues for Ligand Recognition
Analysis of the predicted binding poses from molecular docking simulations would allow for the identification of key amino acid residues in the protein's active site that are crucial for ligand recognition. These interactions are fundamental to the ligand's affinity and selectivity.
A hypothetical analysis might reveal interactions such as:
Hydrogen Bonding: The hydroxyl group (-OH) of the ligand could act as a hydrogen bond donor or acceptor with polar amino acid residues like serine, threonine, or tyrosine. The protonated nitrogen in the spirocyclic ring could form a hydrogen bond with an acidic residue such as aspartic or glutamic acid.
Hydrophobic Interactions: The cyclohexane (B81311) and pyrrolidine (B122466) rings of the spiro[4.5]decane scaffold could engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
Ionic Interactions: The positively charged nitrogen atom of the hydrochloride salt could form a salt bridge with a negatively charged amino acid residue.
A table summarizing these potential interactions could be constructed to visualize the key recognition points.
| Interaction Type | Potential Ligand Moiety | Potential Amino Acid Residues |
| Hydrogen Bonding | Hydroxyl group, Protonated Nitrogen | Ser, Thr, Tyr, Asp, Glu |
| Hydrophobic Interactions | Cyclohexane ring, Pyrrolidine ring | Leu, Val, Ile, Phe |
| Ionic Interactions | Protonated Nitrogen | Asp, Glu |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movements of atoms over time. This technique can be used to assess the stability of the predicted binding pose and to explore the conformational changes of both the ligand and the protein upon binding.
Trajectory Analysis of Ligand-Receptor Interactions
Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a sufficient period (typically nanoseconds to microseconds) to allow the complex to relax and reach a stable state.
Analysis of the MD trajectory would involve monitoring key parameters such as:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Interaction Fingerprints: To track the persistence of specific ligand-protein contacts (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation.
Conformational Landscapes of the Spirocyclic Scaffold
MD simulations can also be used to explore the conformational flexibility of the 1-azaspiro[4.5]decane scaffold itself. The spirocyclic system has a degree of rigidity, but the cyclohexane and pyrrolidine rings can adopt different chair, boat, and envelope conformations. Understanding the preferred conformations and the energy barriers between them is crucial for rational drug design.
By simulating the ligand in solution, a conformational landscape can be generated, revealing the most populated and energetically favorable shapes of the molecule. This information can then be compared to the conformation adopted when bound to the protein to understand any induced-fit effects.
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction and Optimization
While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) can offer more accurate predictions. FEP is a computational technique that calculates the free energy difference between two states, for instance, a ligand in solution and the same ligand bound to a protein.
This method involves creating a thermodynamic cycle where the ligand is "alchemically" transformed into a dummy molecule or another ligand in both the solvated and protein-bound states. By calculating the free energy changes for these non-physical transformations, the binding free energy can be derived.
FEP calculations are computationally expensive but can provide valuable insights for lead optimization. For example, by calculating the relative binding free energies of a series of analogs of 1-azaspiro[4.5]decan-8-ol, researchers could predict which chemical modifications would most likely improve binding affinity, thus guiding synthetic chemistry efforts.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Compound Optimization
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in optimizing lead compounds based on the 1-azaspiro[4.5]decane scaffold. These methods help elucidate the key structural features required for biological activity and guide the rational design of more potent and selective analogues.
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For azaspiro[4.5]decane derivatives and related spirocyclic systems, QSAR models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with activities like receptor binding affinity (pKi). mdpi.com These models allow for the prediction of activity for newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, in a study on Sigma-2 Receptor (S2R) ligands, which include spirocyclic structures, a QSAR screening step was employed using a predicted binding affinity (pKi) cutoff of 5.5 to identify potentially active compounds from a large library. mdpi.com This initial screening narrowed down over 2000 compounds to 823 candidates for further analysis. mdpi.com
Pharmacophore modeling complements QSAR by defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For ligands based on the azaspirodecane framework, a pharmacophore model typically consists of features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positively charged centers.
A notable example is the development of a pharmacophore model for S2R ligands. The best-performing model, Hypo 1, was generated and validated to effectively distinguish active ligands from inactive decoys. mdpi.com This model comprised six distinct pharmacophoric features and demonstrated high sensitivity (80%) and specificity (96%) in identifying true positive compounds. mdpi.com Such a validated model serves as a powerful 3D query for screening virtual databases to find novel compounds that match the pharmacophoric requirements, even if they have different underlying chemical scaffolds. mdpi.com
| Feature Type | Number of Features | Designation |
|---|---|---|
| Hydrophobic | 3 | H1, H2, H4 |
| Aromatic | 2 | R5, R6 |
| Positively Charged | 1 | P3 |
In Silico Screening and Virtual Library Design for Novel 1-Azaspiro[4.5]decane Analogues
In silico screening and the design of virtual libraries are powerful computational strategies for discovering novel analogues of 1-azaspiro[4.5]decane with desired biological activities. These approaches leverage computational power to evaluate vast numbers of molecules virtually, saving significant time and resources compared to traditional high-throughput screening.
Virtual screening involves searching large compound libraries (such as ZINC or DrugBank) for molecules that are predicted to be active against a specific biological target. mdpi.commdpi.com This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening uses a known active molecule or a pharmacophore model as a template to find similar compounds. mdpi.commdpi.com For example, a validated pharmacophore model can be used to screen a database, and compounds that match a sufficient number of features are selected as hits. mdpi.com In one campaign, this method reduced a library of over 2000 compounds to just 120 that matched at least five of the six pharmacophoric features. mdpi.com
Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. Molecular docking simulations are performed to predict how well molecules from a library will bind to the target's active site. This approach was successfully used to identify novel inhibitors for the Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov The process led to the discovery of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which was then optimized to yield potent 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov One such derivative exhibited a prominent inhibitory activity with an IC50 value of 92 nM. nih.gov
Virtual library design involves the computational creation of a focused collection of novel, yet synthetically accessible, molecules built around a core scaffold like 1-azaspiro[4.5]decane. By systematically modifying substitution points on the azaspirodecane ring with various functional groups (R-groups), a vast and diverse library of virtual compounds can be generated. These libraries can then be screened in silico to assess their potential for activity, drug-likeness, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comnih.gov This process helps to prioritize the synthesis of compounds with the highest probability of success. The design of these libraries is often guided by insights from QSAR and pharmacophore models to ensure that the generated analogues possess the necessary features for biological activity.
| Step | Method | Purpose | Example Outcome |
|---|---|---|---|
| 1. Library Preparation | Database Mining (e.g., DrugBank, ZINC) | Assemble a large collection of diverse compounds for screening. | A library of 2000+ compounds is prepared. mdpi.com |
| 2. Initial Filtering | QSAR-based Prediction | Rapidly eliminate compounds predicted to be inactive. | 823 compounds retained from the initial library based on a pKi cutoff. mdpi.com |
| 3. Ligand-Based Screening | Pharmacophore Mapping | Identify compounds matching key 3D chemical features of known actives. | 120 compounds matched at least 5 of 6 pharmacophore features. mdpi.com |
| 4. Structure-Based Screening | Molecular Docking | Predict binding modes and affinities of hits within the target's active site. | A hit compound for RIPK1 was identified, leading to a lead with an IC50 of 92 nM. nih.gov |
| 5. Hit Selection | Manual Inspection & ADMET Profiling | Select the most promising candidates for synthesis and biological evaluation. | A small number of high-potential hits are chosen for further study. mdpi.com |
Despite a comprehensive search for scientific literature and analytical data, detailed experimental results for the specific analytical methodologies outlined for This compound are not publicly available. While the existence of this compound is confirmed in chemical databases sigmaaldrich.comuni.lu, the primary research articles containing in-depth spectroscopic and chromatographic analyses are not accessible through the performed searches.
The available information pertains to structurally related but distinct compounds, such as 1-oxa-8-azaspiro[4.5]decane derivatives, 1,4-dioxa-8-azaspiro[4.5]decane, and other analogues. nih.govchemicalbook.com Adhering to the strict instruction to focus solely on this compound and to provide scientifically accurate, detailed research findings prevents the inclusion of data from these related molecules.
Therefore, it is not possible to generate the requested article with the specified level of detail and accuracy for each subsection. The creation of data tables and a thorough discussion of NMR, IR, Mass Spectrometry, HPLC, and GC-MS findings requires access to the specific experimental data for this compound, which could not be located.
Analytical Methodologies in 1 Azaspiro 4.5 Decan 8 Ol Hydrochloride Research
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a primary technique for the separation of enantiomers in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). afmps.bemdpi.com The technique utilizes a mobile phase, most commonly carbon dioxide (CO2), heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. chromatographyonline.com This supercritical fluid has low viscosity and high diffusivity, which permits the use of higher flow rates and leads to faster, more efficient separations with reduced solvent consumption. afmps.bemdpi.com
For the chiral resolution of compounds such as 1-azaspiro[4.5]decan-8-ol hydrochloride, SFC is particularly advantageous. The process typically involves screening various chiral stationary phases (CSPs) to find the optimal conditions for enantioseparation. mdpi.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are commonly evaluated for their ability to differentiate between enantiomers. mdpi.com
Method development in SFC is a systematic process. americanpharmaceuticalreview.com It begins with a screening phase where multiple column and co-solvent combinations are tested rapidly. americanpharmaceuticalreview.com The mobile phase in SFC consists of supercritical CO2 and an organic modifier, such as methanol, ethanol, or isopropanol, to increase the mobile phase's solvating power for polar compounds. americanpharmaceuticalreview.com Small amounts of additives, often acidic or basic, may be incorporated into the mobile phase to improve peak shape and separation efficiency. researchgate.net The selection of these parameters—column, co-solvent, and additive—is critical for achieving baseline resolution of the enantiomers. Due to its efficiency and reduced environmental impact, SFC is a preferred method for both analytical-scale purity checks and preparative-scale resolution to isolate large quantities of single enantiomers. mdpi.com
Table 1: Illustrative SFC Screening Parameters for Chiral Resolution
This table represents a typical set of initial screening conditions for a chiral compound like this compound. The values are representative of a standard method development approach.
| Parameter | Conditions |
| Primary Mobile Phase | Supercritical CO₂ |
| Co-solvents Screened | Methanol, Ethanol, Isopropanol |
| Chiral Stationary Phases | Chiralpak® AD, Chiralcel® OJ, Whelk-O®1, Lux® Cellulose-4 |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 - 40 °C |
| Detection | UV at 220 nm |
Advanced Characterization Techniques for Solid-State Analysis (e.g., X-ray Crystallography)
The solid-state properties of an active pharmaceutical ingredient (API) hydrochloride salt, such as this compound, are critical as they influence factors like stability, solubility, and bioavailability. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
In the analysis of a hydrochloride salt, X-ray crystallography confirms the site of protonation and elucidates the intricate network of intermolecular interactions, such as hydrogen bonds. For instance, the analysis would reveal how the chloride ion interacts with the protonated amine of the azaspirodecane ring system. These interactions are fundamental to the stability of the crystal structure.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map, from which the atomic structure can be determined. The data obtained includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. This comprehensive structural information is vital for understanding the physicochemical properties of the API and is a cornerstone of pharmaceutical development and patent applications. mdpi.com
Table 2: Representative Single-Crystal X-ray Crystallography Data
This table contains hypothetical but realistic crystallographic data for a compound like this compound, illustrating the type of information obtained from the analysis.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₂₀ClNO |
| Formula Weight | 205.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 1193.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.145 g/cm³ |
Academic and Patent Literature Analysis of 1 Azaspiro 4.5 Decane Scaffolds in Research
Trends and Emerging Areas in Academic Research on Azaspiro[4.5]decane Derivatives
Academic research on azaspiro[4.5]decane derivatives is characterized by the development of novel synthetic methodologies and the exploration of their potential against a wide range of biological targets. The azaspiro[4.5]decane scaffold is considered a privileged structural motif, widely present in natural products and bioactive molecules. researchgate.net
A significant trend is the synthesis of these derivatives for neurological applications. For instance, researchers have designed and evaluated 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for the sigma-1 (σ1) receptor, which is implicated in various central nervous system disorders. nih.gov One study reported a series of ligands with nanomolar affinity for σ1 receptors, identifying a lead compound for further development as a potential brain imaging agent using positron emission tomography (PET). nih.gov Another project focused on a fluorine-18 labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, also a σ1 receptor radioligand, which showed high accumulation in human carcinoma and melanoma, suggesting its potential for tumor imaging. nih.gov
Another prominent area of research is oncology. New 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent conversion into thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have been synthesized and studied for their anticancer activity. researchgate.net Several of these compounds exhibited moderate to high inhibition against human liver, prostate, and colorectal carcinoma cell lines. researchgate.net
Furthermore, research extends to cardiovascular and metabolic targets. Derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mitochondrial permeability transition pore (PTP), a key player in ischemia-reperfusion injury. nih.gov These compounds offer a potential mechanism for cardioprotection. nih.gov
The development of efficient and innovative synthesis strategies is a foundational aspect of this research area. Academic labs have reported various methods, including:
A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds using a palladium-catalyzed domino reaction. nih.gov
The transformation of anilines into 1-azaspiro[4.5]decanes through oxidative dearomatization and a palladium-catalyzed cycloaddition. researchgate.net
An N-heterocyclic carbene (NHC)-catalyzed annulation for constructing azaspiro[4.5]decane structures. researchgate.net
| Derivative Class | Research Focus/Application | Key Findings |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor Ligands | Compounds showed nanomolar affinity, with potential as PET brain imaging agents. nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Tumor Imaging (Sigma-1 Receptor) | Radiolabeled derivative demonstrated high accumulation in carcinoma and melanoma models. nih.gov |
| 1-Thia-4-azaspiro[4.5]decane | Anticancer Agents | Showed moderate to high inhibition against liver, prostate, and colorectal cancer cell lines. researchgate.net |
| 1,3,8-Triazaspiro[4.5]decane | Cardioprotection (PTP Inhibition) | Derivatives inhibit permeability transition pores, relevant for ischemia-reperfusion injury. nih.gov |
Analysis of the Patent Landscape for Spirocyclic Compounds in Drug Discovery Research
The patent landscape for spirocyclic compounds, including the 1-azaspiro[4.5]decane scaffold, is expanding rapidly, reflecting their growing importance in drug discovery. nih.gov One of the primary drivers for investigating spirocycles is the opportunity to access novel compounds in "untrammeled patent space," allowing for broad and defensible patent claims where traditional monocyclic ring systems have been extensively explored. tandfonline.com The inherent three-dimensionality and conformational rigidity of spirocycles offer advantages in designing drug candidates with improved physicochemical and pharmacological properties. nih.govresearchgate.net
An analysis of the patent landscape reveals several key characteristics:
Increased Patenting Activity : The use of spirocycles in medicinal chemistry has surged in the last two decades, which is reflected in the number of approved drugs containing this motif. nih.gov Half of the two dozen clinically used medicines featuring a spirocycle were approved in the 21st century. nih.gov
Broad Therapeutic Areas : Patents for spirocyclic compounds cover a wide range of diseases. For example, a patent for 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives claims utility for treating psychiatric and allergic diseases due to their psychotropic and antiallergic properties. google.com Other areas include anticancer, antibacterial, anti-diabetic, and antihypertensive agents. mdpi.come-bookshelf.de
Focus on Synthetic Routes : Besides patenting the final compounds, patents are also filed for novel and efficient synthetic routes. A 2007 patent, for example, covered the synthesis of Apalutamide, a spirocyclic drug, highlighting the value of proprietary manufacturing processes. nih.gov
Strategic Intellectual Property : The introduction of spirocycles is a strategic approach to generating new intellectual property. e-bookshelf.de It allows for the creation of novel chemical entities with distinct structures from existing drugs, providing a clear path to patentability and market exclusivity. tandfonline.come-bookshelf.de
Patent landscaping has become a crucial tool for researchers and pharmaceutical companies. biorxiv.orgbiorxiv.org By analyzing patent data, organizations can identify market trends, prominent therapeutic targets, and the strategies of competitors. biorxiv.orgyoutube.com This analysis helps in making informed decisions about research directions and identifying "freedom to operate" to avoid infringing on existing patents. youtube.com
| Patent Focus | Example/Application Area | Strategic Importance |
|---|---|---|
| Novel Scaffolds | 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives | Accessing new chemical space with potential for broad claims. tandfonline.comgoogle.com |
| Therapeutic Applications | Antipsychotics (e.g., Fluspirilene), Anticancer, Antiallergic | Broad utility across multiple high-value disease areas. nih.govgoogle.com |
| Synthetic Methods | Patented synthesis of Apalutamide | Protecting efficient and scalable manufacturing processes. nih.gov |
| Drug Discovery Platforms | Diversity-oriented synthesis libraries with spirocyclic motifs | Generating novel candidates with improved drug-like properties. e-bookshelf.de |
Influence of Patent Literature on Academic Compound Design, Synthesis, and Target Identification Strategies
The patent literature significantly influences academic research strategies, steering the design, synthesis, and selection of biological targets for novel compounds like 1-azaspiro[4.5]decane derivatives. This influence is primarily driven by the principles of novelty and non-obviousness, which are fundamental requirements for patentability. researchgate.net
Academic researchers must navigate the existing patent landscape, or "prior art," to ensure their own discoveries are novel and potentially patentable. researchgate.net This has several direct impacts on their work:
Compound Design and Synthesis : To avoid infringing on existing patents and to create truly innovative molecules, academic chemists are pushed to design novel scaffolds or develop new synthetic routes. The vast repository of chemical information in patents forces researchers to move beyond well-trodden chemical space and explore unique structures like complex spirocycles. tandfonline.com The disclosure of prior art in patents directly inspires further technological and scientific advances. nih.gov
Target Identification and Selection : Analyzing patent trends can provide academics with insights into which biological targets are being actively pursued by the pharmaceutical industry. biorxiv.orgyoutube.com This information can guide academic research in two ways: it can highlight validated and commercially relevant targets, or it can reveal less-explored targets where there is more "white space" for novel discoveries and intellectual property.
Bridging Basic and Applied Science : Patent citations to scientific literature serve as a key indicator of the flow of knowledge from public science to technological advancements. europa.eu This link encourages academic researchers to consider the potential applicability and commercial viability of their work. The increasing number of academic articles cited in patents suggests a strengthening connection between foundational research and industrial innovation. arxiv.org
In essence, the patent system creates a framework that encourages academic researchers to be both innovative in their fundamental science and aware of the broader landscape of technological development. It acts as both a repository of knowledge to build upon and a set of boundaries to design around, ultimately fostering creativity and the pursuit of novel scientific frontiers. researchgate.netnih.gov
Collaboration and Interdisciplinary Approaches in Spirocyclic Compound Research
The complexity of modern drug discovery and chemical research necessitates a high degree of collaboration and interdisciplinary approaches, which is evident in the study of spirocyclic compounds. Research on 1-azaspiro[4.5]decane derivatives often involves teams that span multiple institutions, countries, and scientific disciplines.
For example, a study on 1-oxa-8-azaspiro[4.5]decane derivatives as PET imaging agents involved a collaboration between researchers at six different institutions across China, Germany, and the United States. nih.gov Similarly, the development of a radioligand for tumor imaging was the result of a partnership between the Helmholtz-Zentrum in Germany and Beijing Normal University in China. nih.gov
These collaborations are essential because the research pipeline for a new therapeutic or diagnostic agent is multifaceted, requiring a diverse skill set:
Organic and Medicinal Chemistry : For the design and synthesis of novel spirocyclic compounds.
Pharmacology and Molecular Biology : To conduct in vitro assays, determine binding affinities, and understand the mechanism of action at specific biological targets.
In Vivo Research : To evaluate the compounds in animal models of disease.
Radiopharmaceutical Chemistry and Medical Imaging : For the development of imaging agents, requiring expertise in radiolabeling, PET scanning, and biodistribution studies. nih.govnih.gov
The study of patent analytics itself is an interdisciplinary field, combining data science, bioinformatics, and intellectual property law to understand innovation dynamics. nih.gov The holistic analysis of patent landscapes provides a panoramic perspective that is invaluable for fostering cross-disciplinary collaboration between academia and industry. youtube.comnih.gov This integrated approach ensures that fundamental chemical discoveries can be effectively translated into tangible applications with therapeutic or diagnostic value.
Q & A
Q. What are the recommended methods for synthesizing 1-azaspiro[4.5]decan-8-ol hydrochloride?
A common approach involves functionalizing spirocyclic precursors through alkylation or hydroxylation. For example, in analogous spiro compounds like 1,4-dioxaspiro[4.5]decan-8-ol, NaH and methyl iodide (CH₃I) in THF at 0°C followed by refluxing have been used to introduce methoxy groups . Adapting this, researchers could substitute reagents to target the 8-hydroxy group while preserving the azaspiro core. Post-synthesis, purification via column chromatography and characterization via NMR (¹H/¹³C) and LC-MS are critical to confirm structure and purity.
Q. What safety protocols are essential when handling this compound in the lab?
Key precautions include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as decomposition products under fire conditions include toxic gases like HCl and nitrogen oxides .
- Storage: Keep in sealed, dry containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
- Spill Management: Collect spills using non-sparking tools and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions, with characteristic shifts for the azaspiro ring and hydroxyl group .
- High-Performance Liquid Chromatography (HPLC): Assess purity and detect impurities using reverse-phase columns (C18) with UV detection .
- Mass Spectrometry (LC-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z 192 for C₉H₁₈ClNO) .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Key variables include:
- Reagent Stoichiometry: Excess alkylating agents (e.g., CH₃I) may improve substitution efficiency but require careful quenching to avoid side reactions .
- Temperature Control: Lower temperatures (0°C) during reagent addition minimize undesired ring-opening, while reflux (~66°C in THF) ensures completion .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) could enhance regioselectivity in hydroxylation steps, though compatibility with the azaspiro core must be tested.
- Workup Optimization: Sequential extraction (e.g., EtOAc/water) and drying over Na₂SO₄ improve yield retention during purification .
Q. How can researchers resolve contradictions in stability data under varying experimental conditions?
- Thermogravimetric Analysis (TGA): Quantify thermal stability by monitoring mass loss at elevated temperatures.
- Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS. For instance, decomposition under fire releases HCl, necessitating compatibility testing with equipment .
- pH-Dependent Stability: Use UV-Vis spectroscopy to assess hydrolytic degradation in buffered solutions (pH 1–13).
Q. What strategies differentiate the reactivity of this compound from its structural analogs?
- Comparative DFT Studies: Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the hydroxyl group at C8 may exhibit higher reactivity than methoxy-substituted analogs like 8-methoxy-1,4-dioxaspiro[4.5]decane .
- Kinetic Profiling: Monitor reaction rates with electrophiles (e.g., acyl chlorides) to compare steric hindrance effects in spiro vs. non-spiro amines.
- Crystallography: Single-crystal X-ray diffraction reveals conformational constraints imposed by the spirocyclic structure, which may limit accessibility for certain reagents .
Q. How can computational tools enhance experimental design for novel derivatives?
- Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability by modeling interactions with solvents/lipid bilayers.
- Docking Studies: Screen derivatives for binding affinity to biological targets (e.g., GPCRs) using software like AutoDock Vina.
- Retrosynthesis Software: Platforms like Chematica propose synthetic routes for novel analogs, prioritizing steps with high atom economy .
Q. Methodological Notes
- Data Validation: Cross-reference NMR and LC-MS results with databases (e.g., PubChem) to confirm assignments.
- Contradiction Mitigation: Replicate experiments under standardized conditions (e.g., humidity-controlled chambers) to isolate variables affecting stability .
- Ethical Compliance: Adhere to institutional chemical hygiene plans for waste disposal and exposure monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
